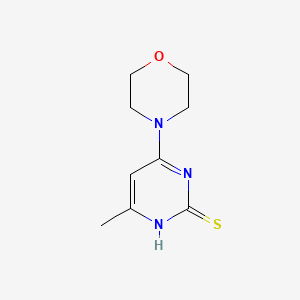

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol” is a chemical compound. It belongs to the class of organic compounds known as quinazolinamines .

Synthesis Analysis

The synthesis of similar compounds has been characterized by techniques such as FT-IR, 1H NMR, EI-MS, and elemental analysis . The synthesis process often involves the use of ethyl acetate, which is dried over anhydrous sodium sulfate and evaporated under reduced pressure .Molecular Structure Analysis

The molecular structure of “4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol” can be analyzed using various techniques .Chemical Reactions Analysis

The chemical reactions involving “4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol” can be studied using various techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol” can be analyzed using various techniques .Applications De Recherche Scientifique

- GDC-0941 , a derivative of 4-methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid, has been identified as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase. This makes it a promising candidate for cancer treatment .

- Some derivatives of this compound exhibit better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential applications in treating fibrotic diseases .

- Researchers have synthesized pyrimidinamide derivatives using 4-methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid as a starting material. These derivatives may have applications in drug development .

- 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, a related compound, is used in proteomics research. Its properties and interactions with proteins are of interest to scientists .

Kinase Inhibitors

Anti-Fibrosis Agents

Pyrimidine-Based Pharmaceuticals

Proteomics Research

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as pyrimidine derivatives, have been shown to exhibit neuroprotective and anti-inflammatory properties .

Mode of Action

Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol may interact with its targets to modulate inflammatory responses.

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol may have similar effects.

Propriétés

IUPAC Name |

6-methyl-4-morpholin-4-yl-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-7-6-8(11-9(14)10-7)12-2-4-13-5-3-12/h6H,2-5H2,1H3,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWRJHNAHFRXJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide](/img/structure/B3009482.png)

![[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B3009484.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B3009485.png)

![ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B3009486.png)

![3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009494.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B3009498.png)

![1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B3009500.png)